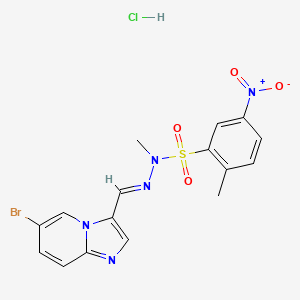

PIK-75 Hydrochloride

Vue d'ensemble

Description

PIK-75 Hydrochloride is a selective inhibitor of p110α, a type of PI3K . It is a reversible DNA-PK and p110α-selective inhibitor, which inhibits DNA-PK, p110α, and p110γ . It is also known to inhibit the production of PIP 2 and PIP 3 in adipocytes, phosphorylation of Akt, and activation of mTORC1 .

Physical And Chemical Properties Analysis

PIK-75 Hydrochloride has a molecular weight of 488.74 . It is soluble in DMSO to 5 mM . The compound is solid in form .Applications De Recherche Scientifique

Anti-Leukemic Activity

PIK-75 has been studied for its anti-leukemic activity, particularly in Acute Myeloid Leukemia (AML). The compound is a potent and selective inhibitor of the p110α isoform of the class IA PI3-Ks . In AML, aberrant PI3-K activation is detectable in most cases, contributing to cell growth, proliferation, survival, and drug-resistance . Treatment with PIK-75 led to a decrease in the proliferation of AML cell lines due to massive apoptosis .

Inhibition of Cell Motility and Adhesion

In breast cancer cells, PIK-75 has been found to inhibit cell motility and adhesion both in vitro and in vivo . This suggests that PIK-75 could potentially be used to prevent the spread of cancer cells.

Enhancement of Glucose-Induced Insulin Secretion

PIK-75 has been shown to enhance glucose-induced insulin secretion . This suggests that it could potentially be used in the treatment of conditions related to insulin regulation, such as diabetes.

Anti-Inflammatory Activity

PIK-75 exhibits anti-inflammatory activities. It inhibits the production of TNF-α, IL-6, E-selectin, ICAM-1, and VCAM-1, preventing monocyte-endothelial cell adhesion . This suggests that PIK-75 could potentially be used in the treatment of inflammatory conditions.

Selective Inhibition of p110α

PIK-75 is a selective inhibitor of p110α with an IC50 value of 5.8 nM . It inhibits p110γ and p110β with IC50 values of 0.076 µM and 1.3 µM, respectively . This selectivity could make PIK-75 a valuable tool in research and therapeutic applications where specific inhibition of p110α is desired.

Mécanisme D'action

Target of Action

PIK-75 Hydrochloride is a selective inhibitor of the p110α isoform of phosphoinositide 3-kinase (PI3K) with an IC50 value of 5.8 nM . It inhibits p110α over 200-fold more potently than p110β . PI3K is a family of enzymes involved in cellular functions such as cell growth, proliferation, differentiation, motility, survival and intracellular trafficking, which in turn are involved in cancer .

Mode of Action

PIK-75 Hydrochloride interacts with its target, the p110α isoform of PI3K, leading to the inhibition of the production of phosphatidylinositol (3,4,5)-trisphosphate (PIP3), a product of PI3K . This results in the inhibition of the downstream Akt signaling pathway .

Biochemical Pathways

The primary biochemical pathway affected by PIK-75 Hydrochloride is the PI3K/Akt signaling pathway . By inhibiting PI3K, PIK-75 Hydrochloride prevents the phosphorylation of Akt, a key player in multiple cellular processes such as glucose metabolism, apoptosis, cell proliferation, transcription and cell migration . This leads to a decrease in cell proliferation and an increase in apoptosis .

Pharmacokinetics

It is known that pik-75 hydrochloride is cell-permeable .

Result of Action

The inhibition of the PI3K/Akt signaling pathway by PIK-75 Hydrochloride leads to a decrease in cell proliferation and an increase in apoptosis . In acute myeloid leukemia cells, for example, treatment with PIK-75 Hydrochloride led to a decrease in the proliferation of all cell lines at low doses .

Action Environment

The action of PIK-75 Hydrochloride can be influenced by the tumor microenvironment (TME). For instance, PIK-75 Hydrochloride has been shown to effectively overcome TME-related resistance to other drugs .

Safety and Hazards

Propriétés

IUPAC Name |

N-[(E)-(6-bromoimidazo[1,2-a]pyridin-3-yl)methylideneamino]-N,2-dimethyl-5-nitrobenzenesulfonamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14BrN5O4S.ClH/c1-11-3-5-13(22(23)24)7-15(11)27(25,26)20(2)19-9-14-8-18-16-6-4-12(17)10-21(14)16;/h3-10H,1-2H3;1H/b19-9+; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VOUDEIAYNKZQKM-MYHMWQFYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)[N+](=O)[O-])S(=O)(=O)N(C)N=CC2=CN=C3N2C=C(C=C3)Br.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C=C(C=C1)[N+](=O)[O-])S(=O)(=O)N(C)/N=C/C2=CN=C3N2C=C(C=C3)Br.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15BrClN5O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50669843 | |

| Record name | N'-[(E)-(6-Bromoimidazo[1,2-a]pyridin-3-yl)methylidene]-N,2-dimethyl-5-nitrobenzene-1-sulfonohydrazide--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50669843 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

488.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(E)-N'-((6-bromoimidazo[1,2-a]pyridin-3-yl)methylene)-N,2-dimethyl-5-nitrobenzenesulfonohydrazide hydrochloride | |

CAS RN |

1462995-14-7, 372196-77-5 | |

| Record name | PIK-75 hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1462995147 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N'-[(E)-(6-Bromoimidazo[1,2-a]pyridin-3-yl)methylidene]-N,2-dimethyl-5-nitrobenzene-1-sulfonohydrazide--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50669843 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 7GH4IC9PLL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7GH4IC9PLL | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[4-(4,6-dimethylpyrimidin-5-yl)-3-methylphenoxy]-1H-pyrazolo[4,3-c]pyridine](/img/structure/B610025.png)

![N-Methyl-Nalpha-[(2-Methyl-1h-Indol-3-Yl)acetyl]-N-Phenyl-L-Phenylalaninamide](/img/structure/B610027.png)

![(10R)-10-methyl-3-(6-methylpyridin-3-yl)-9,10,11,12-tetrahydro-8H-[1,4]diazepino[5',6':4,5]thieno[3,2-f]quinolin-8-one](/img/structure/B610028.png)

![1-[2-(4-Tert-butylphenyl)-2-(indan-2-ylamino)ethyl]-3-(trifluoromethyl)pyridin-2-one](/img/structure/B610038.png)

![3-[(3-Chlorophenoxy)methyl]-1-(Tetrahydro-2h-Pyran-4-Yl)-1h-Pyrazolo[3,4-D]pyrimidin-4-Amine](/img/structure/B610042.png)

![N-benzyl-4-(2-methylpropylamino)-2-[4-(oxan-3-ylmethyl)piperazin-1-yl]pyrimidine-5-carboxamide](/img/structure/B610043.png)

![4-{4-(4-Fluorophenyl)-1-[1-(1,2-Oxazol-3-Ylmethyl)piperidin-4-Yl]-1h-Imidazol-5-Yl}pyrimidin-2-Amine](/img/structure/B610045.png)